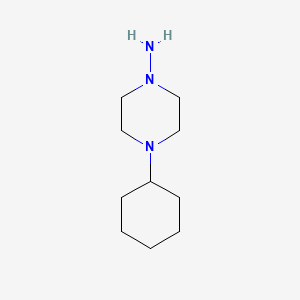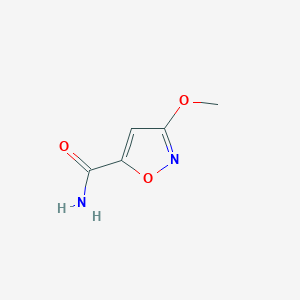
7-去甲基-3-羟基阿戈美拉汀
描述
7-Desmethyl-3-hydroxyagomelatine is a 1-(aminoethyl)naphthalene derivative with potential binding affinity for melatonin receptors . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular formula of 7-Desmethyl-3-hydroxyagomelatine is C14H15NO3, and its molecular weight is 245.27 .科学研究应用
Neuroscience Research
7-Desmethyl-3-hydroxyagomelatine, as a metabolite of Agomelatine, plays a role in neuroscience research due to its interaction with melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C). It’s used to study the effects of melatonergic agonists and serotonergic antagonists on neurological pathways .
Pharmacological Studies
In pharmacology, this compound is utilized to understand the pharmacodynamics and pharmacokinetics of Agomelatine and its metabolites. It helps in exploring the therapeutic potential of new drugs targeting melatonin and serotonin receptors for treating depressive disorders .
Biochemical Analysis
Biochemists use 7-Desmethyl-3-hydroxyagomelatine to investigate its biochemical properties and interactions. It’s particularly useful in studies involving protein binding and enzyme reactions, given its role as a metabolite of a known antidepressant .
Molecular Biology Applications
Molecular biologists are interested in 7-Desmethyl-3-hydroxyagomelatine for its potential impact on gene expression related to circadian rhythms and mood regulation. It serves as a tool for dissecting the molecular mechanisms underlying melatonin and serotonin receptor activity .
Clinical Research
Clinically, 7-Desmethyl-3-hydroxyagomelatine is significant for its lessened activity compared to Agomelatine, providing a comparative measure for drug efficacy and safety in clinical trials. It aids in the development of clinical biomarkers for psychiatric conditions .
Medicinal Chemistry
In medicinal chemistry, this compound is used to design and synthesize new chemical entities with potential antidepressant effects. It provides a structural framework for developing novel therapeutics that modulate melatonin and serotonin receptors .
Toxicology
Toxicologists study 7-Desmethyl-3-hydroxyagomelatine to assess its safety profile and identify any potential toxic effects. It’s crucial for evaluating the risk-benefit ratio of Agomelatine and related compounds .
Analytical Chemistry
Analytical chemists utilize 7-Desmethyl-3-hydroxyagomelatine as a standard in chromatographic and spectrometric methods. It’s essential for quantifying Agomelatine and its metabolites in biological samples, which is key in bioequivalence studies .
作用机制
Target of Action
7-Desmethyl-3-hydroxyagomelatine is a metabolite of Agomelatine . Its primary targets are the melatonergic receptors (MT1 and MT2) and the serotonergic receptor (5HT2C) . These receptors play crucial roles in the regulation of circadian rhythms and mood .
Mode of Action
7-Desmethyl-3-hydroxyagomelatine acts as an agonist at the melatonergic receptors (MT1 and MT2) and as an antagonist at the serotonergic receptor (5HT2C) . As an agonist, it binds to and activates the melatonergic receptors, while as an antagonist, it binds to the serotonergic receptor and blocks its activation .
Biochemical Pathways
Agomelatine’s action on melatonergic and serotonergic receptors can modulate the release of certain neurotransmitters, potentially affecting mood and sleep-wake cycles .
Pharmacokinetics
Research on agomelatine, the parent compound, suggests that it undergoes extensive first-pass hepatic metabolism . This could impact the bioavailability of 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.
Result of Action
Given its action on melatonergic and serotonergic receptors, it may influence mood and sleep-wake cycles .
Action Environment
The action, efficacy, and stability of 7-Desmethyl-3-hydroxyagomelatine could be influenced by various environmental factors. For instance, liver disease might lead to significant alterations of Agomelatine pharmacokinetics, potentially increasing exposure . This could also apply to 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.
属性
IUPAC Name |
N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHSDLSKQLNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

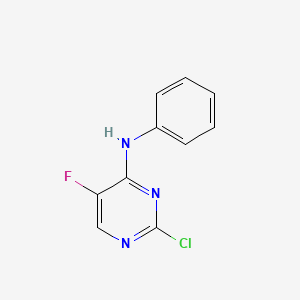

![Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1646895.png)


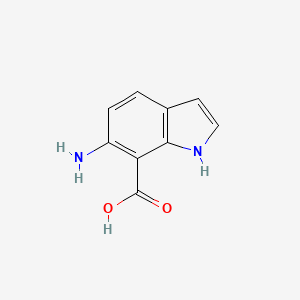
![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)


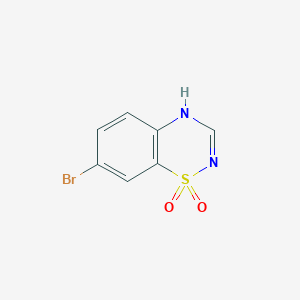
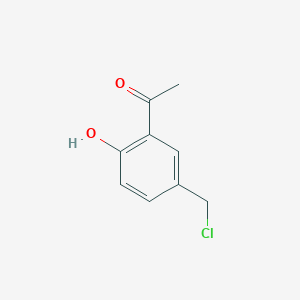
![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)
